molecular formula C16H14N4O3 B2376072 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-50-3

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2376072
CAS No.: 886897-50-3
M. Wt: 310.313
InChI Key: UGDWKFOKCLMVMH-UHFFFAOYSA-N
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Description

2-Hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound features a pyridine ring, a pyrimidine ring, and a carboxamide group, making it a potential candidate for various scientific and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts to improve reaction efficiency and yield is common, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.

  • Reduction: : The carbonyl group can be reduced to a hydroxyl group.

  • Substitution: : The pyridine or pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed

  • Oxidation: : Formation of 2-oxo derivatives.

  • Reduction: : Formation of 2-hydroxy derivatives.

  • Substitution: : Formation of various substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.

Biology

The biological applications of this compound include its use as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound may be explored for its pharmacological properties. It could be used in the development of new drugs for treating diseases such as cancer, inflammation, and infections.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

  • 2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

  • 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Uniqueness

The uniqueness of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific structural features, such as the presence of the methyl group at the 8th position and the pyridin-4-ylmethyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-4-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-2-5-17-6-3-11/h2-8,22H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDWKFOKCLMVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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